Cas no 1250423-37-0 (Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate)
![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate structure](https://ja.kuujia.com/scimg/cas/1250423-37-0x500.png)
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
- 2-Azabicyclo[2.2.1]heptane-2-acetic acid ethyl ester
- ethyl 2-(3-azabicyclo[2.2.1]heptan-3-yl)acetate
-
- MDL: MFCD14650178
- インチ: InChI=1S/C10H17NO2/c1-2-13-10(12)7-11-6-8-3-4-9(11)5-8/h8-9H,2-7H2,1H3
- InChIKey: YZKHJLZDYSGWIT-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CN1CC2CCC1C2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A160136-250mg |
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |
1250423-37-0 | 97% | 250mg |
$21.0 | 2025-02-21 | |
Chemenu | CM248481-1g |
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |
1250423-37-0 | 97% | 1g |
$421 | 2021-08-04 | |
Ambeed | A160136-100mg |
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |
1250423-37-0 | 97% | 100mg |
$12.0 | 2025-02-21 | |
1PlusChem | 1P000NHN-250mg |
2-Azabicyclo[2.2.1]heptane-2-acetic acid, ethyl ester |
1250423-37-0 | 97% | 250mg |
$28.00 | 2024-07-10 | |
A2B Chem LLC | AA29643-250mg |
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |
1250423-37-0 | 97% | 250mg |
$25.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NA692-250mg |
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |
1250423-37-0 | 97% | 250mg |
198CNY | 2021-05-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E839749-100mg |
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |
1250423-37-0 | 97% | 100mg |
882.90 | 2021-05-17 | |
eNovation Chemicals LLC | Y1040585-1g |
2-Azabicyclo[2.2.1]heptane-2-acetic acid, ethyl ester |
1250423-37-0 | 97% | 1g |
$190 | 2023-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY399-1g |
ethyl 2-{2-azabicyclo[2.2.1]heptan-2-yl}acetate |
1250423-37-0 | 95% | 1g |
¥686.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY399-100mg |
ethyl 2-{2-azabicyclo[2.2.1]heptan-2-yl}acetate |
1250423-37-0 | 95% | 100mg |
¥152.0 | 2024-04-25 |
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetateに関する追加情報
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (CAS No. 1250423-37-0): A Comprehensive Overview
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (CAS No. 1250423-37-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bicyclic structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate consists of an ethyl ester group attached to a 2-azabicyclo[2.2.1]heptane moiety, which imparts specific pharmacological properties to the molecule. The bicyclic framework, specifically the 7-membered ring with an azabicyclo structure, is known for its ability to interact with various biological targets, including receptors and enzymes.
Recent studies have highlighted the potential of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in the treatment of neurological disorders. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent neuroprotective effects by modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate has shown promise in the field of pain management. Research conducted at the University of California, San Francisco, revealed that this compound can effectively inhibit the activity of transient receptor potential (TRP) channels, which are involved in pain signaling pathways. This finding suggests that Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate could be developed into a novel analgesic agent with fewer side effects compared to existing pain medications.
The synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of 1-benzylazabicyclo[3.3.0]octane with ethyl bromoacetate followed by deprotection and purification steps. This method has been reported to yield high-purity product suitable for further pharmaceutical development.
The pharmacokinetic properties of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate have also been investigated to assess its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating its potential for oral administration and sustained therapeutic effects.
In terms of safety, Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate has demonstrated low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. These findings support its further evaluation in clinical trials for various medical applications.
The market potential for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is substantial, given its diverse biological activities and promising preclinical data. Pharmaceutical companies are increasingly interested in compounds with novel mechanisms of action that can address unmet medical needs in areas such as neurology and pain management.
In conclusion, Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (CAS No. 1250423-37-0) represents a promising lead compound with significant therapeutic potential across multiple disease areas. Ongoing research and development efforts are expected to further elucidate its mechanisms of action and optimize its use in clinical settings.
1250423-37-0 (Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate) 関連製品
- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)
- 210366-17-9(2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-)
- 111031-41-5(5-2-(Ethylsulfonyl)propyl-2-(1-oxopropyl)-1,3-cyclohexanedione)
- 1513370-08-5(3-amino-1-(3-methoxypyridin-2-yl)propan-1-one)
- 2728780-39-8(2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1344061-20-6(2-(1-ethyl-1H-1,2,4-triazol-5-yl)-4,5-difluoroaniline)
- 2171680-06-9(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pentamethylcyclopropyl)carbamoylpropanoic acid)
- 165454-06-8(Cbz-NH-PEG2-CH2COOH)
- 1269530-95-1(2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid)
- 890618-59-4(5,6-dimethyl-N-pentyl-3-phenylpyrazolo1,5-apyrimidin-7-amine)




